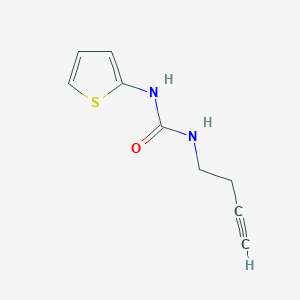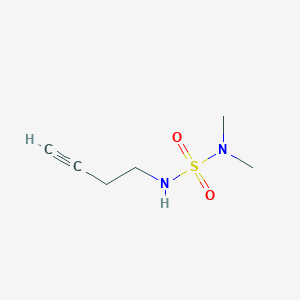![molecular formula C23H30N2O B6495952 4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide CAS No. 946280-96-2](/img/structure/B6495952.png)
4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can provide valuable information about its functional groups and structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, are determined through various experimental techniques .Aplicaciones Científicas De Investigación
4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, as a model compound to investigate the mechanism of action of other compounds, and in studies of the biochemical and physiological effects of various drugs. It has also been used in studies of the pharmacological effects of various compounds and in the development of new drugs.
Mecanismo De Acción
4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting the activity of COX-2, this compound is thought to reduce the levels of prostaglandins, which can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In studies of enzyme kinetics, it has been found to inhibit the activity of several different enzymes, including COX-2. In studies of the pharmacological effects of various compounds, it has been found to have a variety of effects, including anti-inflammatory and analgesic effects. In addition, it has been found to have an anti-cancer effect in some studies, and has been found to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages to using 4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide in laboratory experiments. It is a relatively inexpensive compound, and is readily available from a variety of suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. In addition, it is a relatively simple compound to synthesize.
However, there are also some limitations to using this compound in laboratory experiments. It is a relatively small molecule, and is not very soluble in many solvents. In addition, it is relatively unstable in the presence of light and heat, and can decompose if not stored properly.
Direcciones Futuras
There are a number of potential future directions for research on 4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide. One potential direction is to investigate the effects of this compound on other enzymes, such as proteases and phosphatases. Another potential direction is to investigate the effects of this compound on other physiological processes, such as cell signaling and gene expression. In addition, further research could be done to investigate the potential therapeutic effects of this compound in the treatment of various diseases. Finally, further research could be done to investigate the potential toxicity of this compound, and to develop methods to reduce its potential toxicity.
Métodos De Síntesis
4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide can be synthesized in a few different ways, depending on the desired purity and yield of the compound. The most common method is a two-step process, which involves the reaction of 4-tert-butylbenzaldehyde and 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanol. First, the 4-tert-butylbenzaldehyde is reacted with 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanol in a solvent such as ethanol, to form the intermediate product 4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene. This intermediate is then reacted with an acid such as hydrochloric acid in a solvent such as methanol, to form the final product, this compound.
Safety and Hazards
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-23(2,3)20-10-8-18(9-11-20)22(26)24-14-13-17-7-12-21-19(16-17)6-5-15-25(21)4/h7-12,16H,5-6,13-15H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZBTGNRRVLURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B6495884.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495888.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6495900.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6495902.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6495908.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6495916.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6495923.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6495925.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide](/img/structure/B6495937.png)
![2-(4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495955.png)
![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6495968.png)